5-Formylthiophene-2-sulfonyl chloride
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Overview
Description
5-Formylthiophene-2-sulfonyl chloride is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of both formyl and sulfonyl chloride functional groups makes this compound a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formylthiophene-2-sulfonyl chloride typically involves the formylation of thiophene followed by sulfonylation. One common method includes the Vilsmeier-Haack reaction to introduce the formyl group at the 5-position of thiophene. This is followed by chlorosulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Formylthiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles.
Nucleophilic Substitution: The formyl group can participate in nucleophilic addition reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions.
Nucleophilic Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Electrophilic Substitution: Thiophene derivatives with various substituents replacing the sulfonyl chloride group.
Nucleophilic Substitution: Thiophene derivatives with new carbon-carbon or carbon-heteroatom bonds.
Oxidation: 5-Formylthiophene-2-sulfonic acid.
Reduction: 5-Hydroxymethylthiophene-2-sulfonyl chloride.
Scientific Research Applications
5-Formylthiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Formylthiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, while the formyl group can undergo various transformations, including oxidation and reduction. These reactions enable the compound to participate in diverse chemical processes, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-Formylthiophene-2-carboxylic acid
- 5-Chlorothiophene-2-sulfonyl chloride
- 5-Bromothiophene-2-sulfonyl chloride
Uniqueness
5-Formylthiophene-2-sulfonyl chloride is unique due to the presence of both formyl and sulfonyl chloride groups, which provide dual reactivity. This dual functionality allows for a broader range of chemical transformations compared to similar compounds that may only contain one reactive group.
Properties
IUPAC Name |
5-formylthiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO3S2/c6-11(8,9)5-2-1-4(3-7)10-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIKLKURYVPJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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